N-(2-adamantyl)furan-3-carboxamide
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Overview
Description
N-(2-adamantyl)furan-3-carboxamide is a compound that combines the structural features of adamantane and furan Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)furan-3-carboxamide typically involves the reaction of 2-adamantylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-adamantylfuran-3-amine.
Substitution: Various substituted furan derivatives depending on the functional groups introduced.
Scientific Research Applications
N-(2-adamantyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactive properties of both adamantane and furan moieties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the furan ring may interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the furan ring.
N-(2-adamantyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-adamantyl)pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(2-adamantyl)furan-3-carboxamide is unique due to the combination of the adamantane and furan moieties, which confer distinct chemical and biological properties. The adamantane structure provides stability and enhances membrane penetration, while the furan ring offers reactivity and potential bioactivity. This combination makes this compound a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-adamantyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(11-1-2-18-8-11)16-14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOZGKURNLSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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